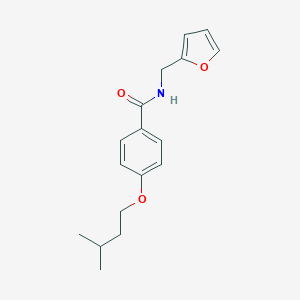![molecular formula C27H32O7 B496104 (2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B496104.png)
(2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of two (3,4,5-trimethoxyphenyl)methylidene groups attached to a cyclohexanone ring, with a methyl group at the 4-position. Its molecular formula is C26H30O7, and it has a molecular weight of 454.51 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 4-methylcyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a catalyst or under heating.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of (2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one involves its interaction with various molecular targets and pathways. The compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress . It also acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,6E)-2,6-Bis(4-methylbenzylidene)cyclohexanone: Similar structure but with 4-methylbenzylidene groups instead of 3,4,5-trimethoxyphenyl groups.
(2E,6Z)-2,6-Bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one: Similar structure but with a different configuration (2E,6Z) instead of (2E,6E).
Uniqueness
The uniqueness of (2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one lies in its specific structural arrangement and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C27H32O7 |
|---|---|
Poids moléculaire |
468.5g/mol |
Nom IUPAC |
(2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C27H32O7/c1-16-8-19(10-17-12-21(29-2)26(33-6)22(13-17)30-3)25(28)20(9-16)11-18-14-23(31-4)27(34-7)24(15-18)32-5/h10-16H,8-9H2,1-7H3/b19-10+,20-11+ |
Clé InChI |
MJDXFEMLLSXKAL-ROUMAOROSA-N |
SMILES |
CC1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1 |
SMILES isomérique |
CC1C/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C1 |
SMILES canonique |
CC1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


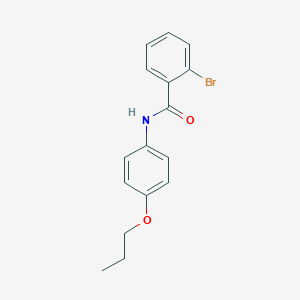
![2-fluoro-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B496023.png)
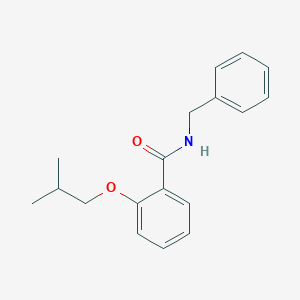
![2,4-diethoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B496028.png)
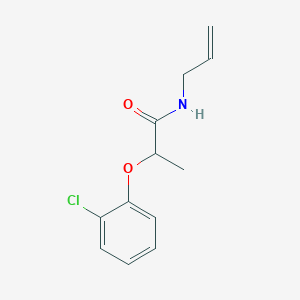
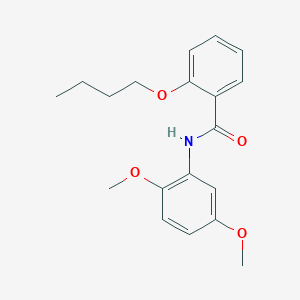
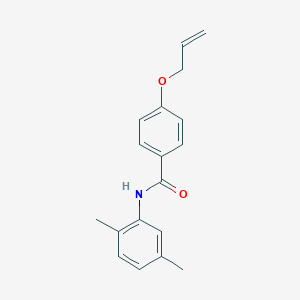
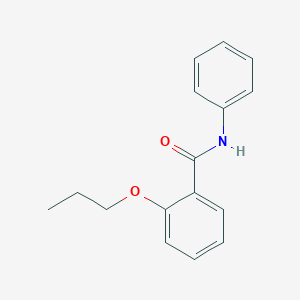
![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)butanamide](/img/structure/B496037.png)
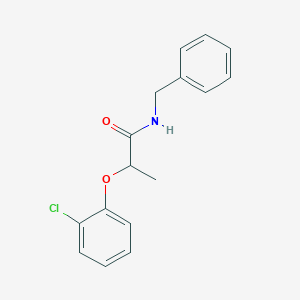
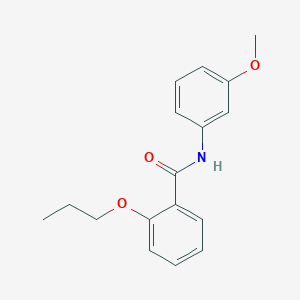
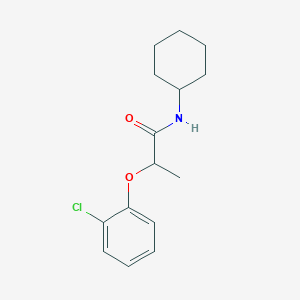
![N-[2-(1-azepanylcarbonyl)phenyl]isonicotinamide](/img/structure/B496043.png)
